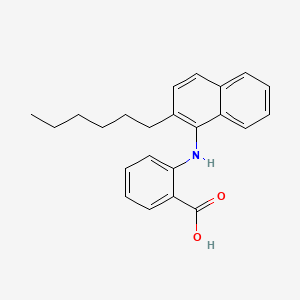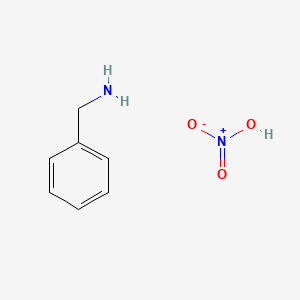
Nitric acid;phenylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of phenylmethanamine typically involves the reduction of nitrobenzene. Nitrobenzene is first synthesized by treating benzene with a mixture of concentrated nitric acid and concentrated sulfuric acid at a temperature not exceeding 50°C. The resulting nitrobenzene is then reduced to phenylmethanamine using a mixture of tin and concentrated hydrochloric acid, followed by the addition of sodium hydroxide to neutralize the solution .
Industrial Production Methods
Industrial production of nitric acid involves the Ostwald process, which oxidizes ammonia to nitric oxide, followed by further oxidation to nitrogen dioxide and absorption in water to produce nitric acid . Phenylmethanamine can be produced on an industrial scale by catalytic hydrogenation of benzyl cyanide or by the reduction of benzyl chloride with ammonia.
Analyse Des Réactions Chimiques
Types of Reactions
Phenylmethanamine undergoes various chemical reactions, including:
Oxidation: Phenylmethanamine can be oxidized to benzaldehyde or benzoic acid under specific conditions.
Reduction: Nitrobenzene is reduced to phenylmethanamine using reducing agents like tin and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Tin and hydrochloric acid are commonly used for the reduction of nitrobenzene to phenylmethanamine.
Substitution: Acyl chlorides and acid anhydrides are used in substitution reactions with phenylmethanamine.
Major Products
Oxidation: Benzaldehyde, benzoic acid
Reduction: Phenylmethanamine
Substitution: N-phenylethanamide
Applications De Recherche Scientifique
Phenylmethanamine and its derivatives have significant applications in various scientific fields:
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Studied for their interactions with biological molecules and potential as enzyme inhibitors.
Medicine: Investigated for their potential therapeutic effects, including as precursors to pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phenylmethanamine involves its interaction with various molecular targets. The lone pair of electrons on the nitrogen atom can participate in nucleophilic reactions, making it a versatile compound in organic synthesis . In biological systems, phenylmethanamine can interact with enzymes and receptors, potentially inhibiting their activity or altering their function .
Comparaison Avec Des Composés Similaires
Phenylmethanamine can be compared with other primary amines, such as methylamine and ethylamine. While all these compounds contain an amine group, phenylmethanamine’s benzene ring imparts unique properties, such as increased stability and reactivity in certain reactions . Similar compounds include:
Methylamine: A simple primary amine with a single carbon chain.
Ethylamine: A primary amine with a two-carbon chain.
Phenylmethanamine’s unique structure allows it to participate in a broader range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
49580-44-1 |
|---|---|
Formule moléculaire |
C7H10N2O3 |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
nitric acid;phenylmethanamine |
InChI |
InChI=1S/C7H9N.HNO3/c8-6-7-4-2-1-3-5-7;2-1(3)4/h1-5H,6,8H2;(H,2,3,4) |
Clé InChI |
IYPATBNFQGRBSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


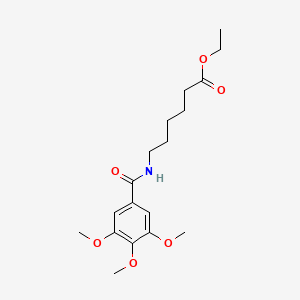
![4-ethoxy-N-[2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl]aniline](/img/structure/B14667874.png)

![2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14667893.png)
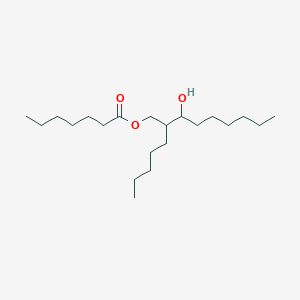
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol](/img/structure/B14667902.png)
silane](/img/structure/B14667907.png)
![1h-Phenaleno[1,2-d]thiazole](/img/structure/B14667908.png)
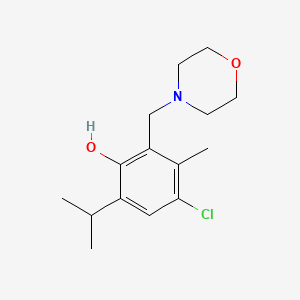
![1H-[1]Benzofuro[3,2-b]pyrrole](/img/structure/B14667916.png)
